molecular formula C20H34O5 B157850 15-Epiprostaglandin E1 CAS No. 20897-91-0

15-Epiprostaglandin E1

Número de catálogo B157850
Número CAS: 20897-91-0
Peso molecular: 354.5 g/mol
Clave InChI: GMVPRGQOIOIIMI-CHCORRSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15-Epiprostaglandin E1 is a derivative of prostaglandin E1 (PGE1) with modifications at specific positions on the molecule that can alter its biological activity. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The modifications on the 15-epimer of PGE1 are of particular interest due to their potential therapeutic applications, especially in the gastrointestinal tract where they can influence secretory and protective functions.

Synthesis Analysis

The synthesis of various analogues of 15-deoxy-16-hydroxy-16-methylprostaglandin E1 has been described, with a focus on the preparation of compounds with unsaturated derivatives at the 4,5 position. The key step in the synthesis involves the stereospecific conjugate addition of a cuprate reagent to cyclopentenones. This method has been used to create analogues with different configurations, such as the cis and trans olefins, and an acetylenic derivative, which have varying degrees of gastric antisecretory activities .

Another study reports the synthesis of 11-deoxyprostaglandin E1 analogues, including those with modifications at the 15 and 16 positions. The synthesis of these analogues suggests that the interaction between the C-15 and C-16 positions is complex and can significantly affect the activity profile of the compounds .

Additionally, the synthesis of 10,10-dimethylprostaglandin E1 methyl ester and its 15-epimer has been achieved in a multi-step process starting from 2,2-dimethylcyclopentane-1,3-dione. The selective reduction of a carbonyl function was a key step in obtaining the desired hydroxycyclopentanone derivative, which is crucial for the synthesis of the 15-epimer .

Molecular Structure Analysis

The molecular structure of 15-epimers of prostaglandins can be analyzed using techniques such as 13C NMR spectroscopy. The diastereomeric effects on the 13C NMR chemical shifts can be observed, which are differential parameters for assigning epimers to the 15α- and 15β-stereochemical series. This type of analysis is important for confirming the stereochemistry of synthesized prostaglandin analogues .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 15-epimers of prostaglandins typically include steps such as conjugate addition, selective reduction, and esterification. These reactions are carefully designed to achieve the desired modifications while maintaining the integrity of the prostaglandin structure. The reactivity of different functional groups within the molecule can be manipulated to produce specific analogues with altered biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15-epimers of prostaglandins are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which can affect their biological activity and therapeutic potential. For instance, the presence of unsaturated bonds or methyl groups can impact the potency and selectivity of these compounds in biological systems, as well as their interaction with enzymes and receptors .

Relevant Case Studies

Case studies have demonstrated the biological effects of 15-epimers of prostaglandins, particularly in the context of gastric secretion and ulcer protection. For example, (+/-) 15 alpha-OH-11-deoxyprostaglandin E1 has shown pronounced antisecretory activity in cats and a protective effect on the gastric mucosa in rats. This compound appears to act by stimulating mucus secretion and zinc accumulation in cells, which can stabilize cell membranes and suppress the activity of mast cells, leading to cytoprotection .

Aplicaciones Científicas De Investigación

Summary of the Application

PGE1 plays a critical role in cervical ripening by increasing inflammatory mediators in the cervix and inducing cervical remodeling . It’s used in the induction of labor, particularly in women with an unfavorable cervix .

Methods of Application or Experimental Procedures

PGE1 analog, Misoprostol, is administered to the patient. The exact dosage and administration method may vary depending on the specific circumstances and the healthcare provider’s judgment .

2. Wound Healing

Summary of the Application

PGE1 is used in the treatment of ischemic wounds, particularly when an avulsion wound is combined with a crushing injury or when a local flap is moved with significant tension .

Methods of Application or Experimental Procedures

Patients were injected intravenously once a day with 50 μg of stabilized PGE1 for the first three days. This was combined with supplemental oxygen (4 L/min through a nasal cannula for 24 hours per day for the first three days). Wound dressing and antibiotics administration were also combined .

Results or Outcomes

PGE1 and supplemental oxygen reduced the incidence of partial wound necrosis of ischemic wounds and local flap surgery after excision of the necrotic tissue. It also shortened the average recovery time .

3. Cardiovascular Diseases

Summary of the Application

PGE1 is used to maintain ductal patency in critical congenital heart disease (CHD). It’s also used for the treatment of severe peripheral arterial occlusive disease .

Methods of Application or Experimental Procedures

In the case of CHD, neonates are started on PGE1 at 0.01 µg/kg/minute . For peripheral arterial occlusive disease, PGE1 is administered intraarterially and intravenously .

Results or Outcomes

PGE1 was found to be safe and effective for critical CHD, maintaining ductal patency in 83% of the cohort . For peripheral arterial occlusive disease, PGE1 showed good efficacy, with a low rate of adverse effects .

4. Pulmonary Arterial Hypertension

Summary of the Application

PGE1 has vasodilatory, anti-inflammatory, anti-aggregatory, and anti-proliferative properties. It’s used in the treatment of pulmonary arterial hypertension (PAH), where it accumulates in sites of inflammation or vascular lesions .

Results or Outcomes

Studies have confirmed that PGE1 and its receptors play important roles in the occurrence and development of PAH through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

5. Erectile Dysfunction

Summary of the Application

PGE1 is used to treat erectile dysfunction (ED). Men either inject PGE1 into their penis or insert a pellet containing the drug into the end of the penis (into the urethra) .

Methods of Application or Experimental Procedures

The exact dosage and administration method may vary depending on the specific circumstances and the healthcare provider’s judgment .

Results or Outcomes

Men using PGE1 reported more satisfactory sexual experiences. Higher doses gave greater benefits but also increased the adverse effects .

6. Raynaud’s Phenomenon

Summary of the Application

PGE1 is used in the treatment of severe or resistant Raynaud’s phenomenon (RP), including measures to limit or reverse acute ischemia and manage progressive ischemia that may be associated with tissue injury and ulceration .

Results or Outcomes

The treatment of severe or resistant RP with PGE1 has shown to be effective in limiting or reversing acute ischemia and managing progressive ischemia .

7. Glaucoma

Summary of the Application

PGE1 analogues are the first-line drugs in today’s glaucoma therapy. They are used to reduce intraocular pressure, which is a major risk factor for glaucoma .

Results or Outcomes

PGE1 analogues have been found to be effective in reducing intraocular pressure and are generally well-tolerated by patients .

8. Critical Limb Ischemia

Summary of the Application

PGE1 is used in treating patients with critical limb ischemia. Therapy with PGE1 is time and cost-intensive, but it has been found to improve peripheral arterial pulsations, thereby augmenting ulcer healing and improving the level of amputation .

Results or Outcomes

PGE1 therapy has been found to be effective in improving the peripheral arterial pulsations and thereby augmenting ulcer healing and improving the level of amputation .

9. Neonatal Ductus Arteriosus

Summary of the Application

PGE1 is used to keep the ductus arteriosus open in neonates who have heart lesions that depend on an open ductus for survival .

Methods of Application or Experimental Procedures

10. Peripheral Vascular Disease

Summary of the Application

PGE1 is a vasodilator and potent inhibitor of platelet aggregation. It is administered to patients with severe vasospastic disease of the hands .

Results or Outcomes

Patients tolerated infusions well and reported appreciable symptomatic improvement. Five of eight ischemic ulcers healed in six weeks .

11. Platelet Aggregation

Summary of the Application

PGE1 inhibits platelet aggregation. Since prostaglandins are present in most tissues and can readily be released in response to physiological stimuli, they may play a significant part in platelet function .

Results or Outcomes

Inhibition of platelet aggregation by prostaglandins was first reported by Kloeze in 1966 .

Safety And Hazards

Prostaglandin E1 (PGE1) is a medication used to manage erectile dysfunction and ductus arteriosus in neonates. It is a smooth muscle relaxant and vasodilator. This article outlines the indications, mechanism of action, and contraindications of taking alprostadil as a valuable agent in treating erectile dysfunction and neonatal congenital heart defects .

Propiedades

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-CHCORRSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347929
Record name 15-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Epiprostaglandin E1

CAS RN

20897-91-0
Record name 15-Epiprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020897910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-EPIPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2N896SN9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Epiprostaglandin E1
Reactant of Route 2
15-Epiprostaglandin E1
Reactant of Route 3
15-Epiprostaglandin E1
Reactant of Route 4
15-Epiprostaglandin E1
Reactant of Route 5
15-Epiprostaglandin E1
Reactant of Route 6
15-Epiprostaglandin E1

Citations

For This Compound
1
Citations
D Schomburg, D Stephan - Enzyme Handbook 9: Class 1.1 …, 1995 - Springer
… acid [5]; 7-0xa-13-prostynoic acid [5]; Prostaglandin 81 [5, 12]; Ent-13-dehydro-15-epiprostaglandin F3alpha [5]; 13-cis-Prostaglandin F2alpha [5]; 15-Epiprostaglandin E1 [5]; …
Number of citations: 2 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.